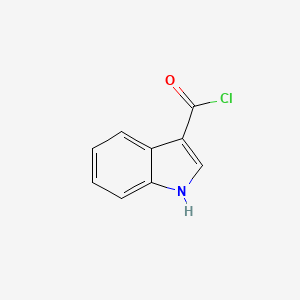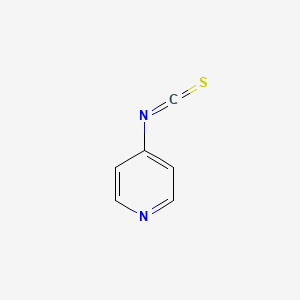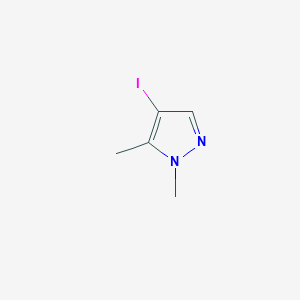
Ethyl 5-hydroxyhexanoate
Overview
Description
Ethyl 5-hydroxyhexanoate is a chemical compound with the molecular formula C8H16O3 . It is also known as Hexanoic acid, 5-hydroxy, ethyl ester .
Synthesis Analysis
This compound can be synthesized via biochemical approaches . One method involves the two-step preparation of ethyl 6-hydroxyhexanoate via hydrolysis of e-caprolactone .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H16O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3-6H2,1-2H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 160.2108 . It has a boiling point of 213.4±23.0 °C at 760 mmHg . The compound has a density of 1.0±0.1 g/cm3 and a flash point of 78.3±15.4 °C .Scientific Research Applications
Biochemical Synthesis Approaches
Ethyl 5-hydroxyhexanoate, a compound with potential applications in various fields, has been the focus of biochemical synthesis research. Nanduri et al. (2001) explored three biochemical approaches for synthesizing ethyl 5-(S)-hydroxyhexanoate. The first approach involved the reduction of ethyl 5-oxo-hexanoate by Pichia methanolica, yielding ethyl (S)-5-hydroxyhexanoate with high enantiomeric excess and yield. The second and third approaches involved enzymatic reactions, offering alternative synthesis methods for related compounds (Nanduri et al., 2001).
Chiral Synthesis for Pharmaceuticals
This compound also plays a role as a key intermediate in pharmaceutical synthesis. Guindon et al. (1985) described the synthesis of Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a vital chiral synthon for the β-hydroxy-δ-lactone portion of drugs like Mevinolin and Compactin. This synthesis highlights the compound's importance in the creation of significant pharmaceuticals (Guindon et al., 1985).
Application in Fragrance Synthesis
This compound is also valuable in the fragrance industry. McCullagh and Hirakis (2017) presented the synthesis of ethyl 6-acetoxyhexanoate (Berryflor), a fragrance compound with a raspberry-like odor. This synthesis utilized this compound as a precursor, illustrating its application in creating complex aromatic compounds (McCullagh & Hirakis, 2017).
Bioreduction in Microorganisms
The bioreduction of this compound was studied by Ramos et al. (2011), who utilized several microorganism strains to reduce ethyl 3-oxohexanoate to its enantiomerically pure form. This research highlights the compound's potential in biotechnological applications, particularly in enantioselective processes (Ramos et al., 2011).
Metabolic Pathways
Research has also been conducted on the metabolism of compounds related to this compound. For example, Loftus et al. (1993) studied the metabolism and pharmacokinetics of a deuterium-labelled compound closely related to this compound, revealing insights into its biotransformation and excretion in humans (Loftus et al., 1993).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl 5-hydroxyhexanoate plays a role in biochemical reactions, particularly in the context of esterification and hydrolysis. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the metabolism and breakdown of the compound within biological systems. Additionally, this compound may interact with proteins involved in lipid metabolism, influencing the biochemical pathways related to fatty acid synthesis and degradation .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in lipid metabolism. This compound may also impact gene expression by altering the transcriptional activity of genes related to fatty acid metabolism. Furthermore, this compound can affect cellular metabolism by serving as a substrate for energy production and storage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules. It binds to enzymes such as esterases and lipases, facilitating the hydrolysis of ester bonds. This binding interaction can lead to the activation or inhibition of these enzymes, depending on the context. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard ambient conditions, but it may undergo degradation when exposed to extreme temperatures or pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of lipid metabolism. These effects may include alterations in enzyme activity, gene expression, and cellular energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound may exhibit toxic or adverse effects, including disruptions in lipid metabolism and cellular energy production .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are essential for the breakdown and utilization of the compound within biological systems. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its accumulation and activity within cells, influencing its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s interactions with enzymes and other biomolecules, ultimately influencing its biochemical and cellular effects .
Properties
IUPAC Name |
ethyl 5-hydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQVKXFPYUHIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497910 | |
| Record name | Ethyl 5-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20266-62-0 | |
| Record name | Ethyl 5-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


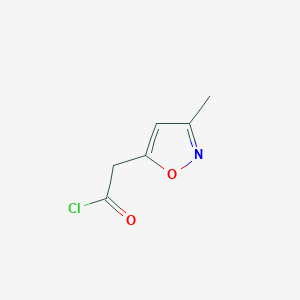

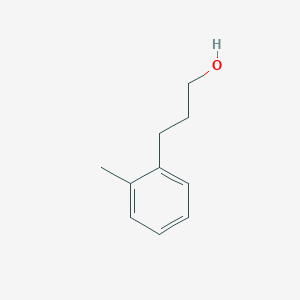
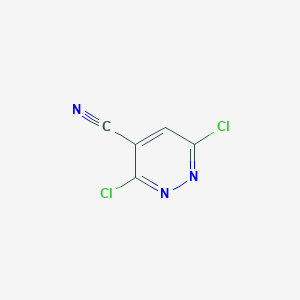
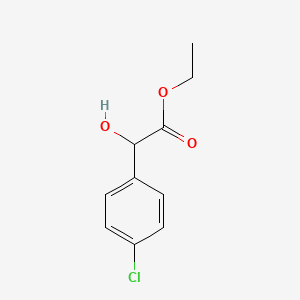
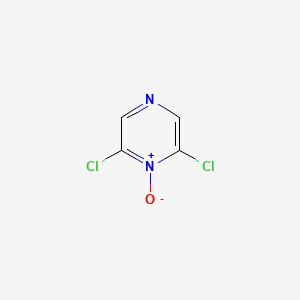
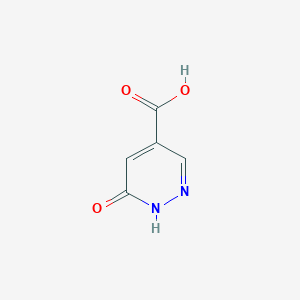
![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

